molecular formula C20H21N3O3 B6014644 1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

Cat. No.: B6014644
M. Wt: 351.4 g/mol
InChI Key: LVNHVGQNEQYCMA-RVDMUPIBSA-N
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Description

1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine-2,4-dione core with a cyclohexyl group, a hydroxy group, and a 2-methylindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine-2,4-dione core, followed by the introduction of the cyclohexyl group and the hydroxy group. The final step involves the condensation of the 2-methylindole moiety with the pyrimidine core under specific conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxy group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-methyl-1H-pyrimidine-2,4-dione: A simpler pyrimidine derivative with different substituents.

    5-[(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione: Lacks the cyclohexyl and hydroxy groups.

    1-[(2-hydroxyethoxy)methyl]-5-[(3-phenylmethoxy)phenyl]methyl-2,4(1H,3H)-pyrimidinedione: A more complex derivative with additional functional groups.

Uniqueness

1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is unique due to its combination of a cyclohexyl group, a hydroxy group, and a 2-methylindole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-15(14-9-5-6-10-17(14)21-12)11-16-18(24)22-20(26)23(19(16)25)13-7-3-2-4-8-13/h5-6,9-11,13,25H,2-4,7-8H2,1H3,(H,22,24,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNHVGQNEQYCMA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)NC3=O)C4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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